molecular formula C10H16N6O19 B1170161 C.I. Acid Orange 36 CAS No. 12221-50-0

C.I. Acid Orange 36

Cat. No.: B1170161
CAS No.: 12221-50-0
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Description

C.I. Acid Orange 36 (CAS 12221-50-0) is an acid dye classified under the Colour Index as an azo compound. Acid dyes are typically water-soluble and used for coloring protein-based fibers (e.g., wool, silk) and synthetics like nylon. The absence of detailed physicochemical data in the evidence necessitates comparisons with structurally or functionally similar acid dyes, such as C.I. Acid Orange 5, C.I. Acid Orange 7, and C.I. Acid Yellow 36 (Metanil Yellow).

Properties

CAS No.

12221-50-0

Molecular Formula

C10H16N6O19

Synonyms

C.I. Acid Orange 36

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences among C.I. Acid Orange 36 and related acid dyes:

Property This compound C.I. Acid Orange 5 (Orange IV) C.I. Acid Orange 7 (Orange II) C.I. Acid Yellow 36 (Metanil Yellow)
C.I. Number 13065 (unconfirmed*) 13080 15510 13065
CAS Number 12221-50-0 554-73-4 633-96-5 587-98-4
Molecular Formula Not provided C₁₈H₁₅N₃O₃S C₁₆H₁₂N₂O₄S C₁₈H₁₆N₃NaO₃S
Structure Azo group (assumed) 4-[(4-Anilinophenyl)azo]benzenesulfonic acid 4-(2-Hydroxy-1-naphthylazo)benzenesulfonic acid 3-[(4-Anilinophenyl)diazenyl]benzenesulfonic acid
Solubility Not available Water-soluble (inferred) Water-soluble Soluble in water, ethanol, ether
Toxicity Not reported Limited data Limited data Produces toxic metabolites (p-ADPA, metanilic acid)

Stability Under Environmental Conditions

  • Thermal Stability: Monoazo dyes like Acid Yellow 36 exhibit moderate thermostability but degrade at temperatures above 260°C, releasing hazardous byproducts .
  • Lightfastness : Azo dyes with naphthyl groups (e.g., Acid Orange 7) often show lower resistance to UV degradation compared to phenyl-based structures (e.g., Acid Orange 5) .
  • Chemical Reactivity : Sulfonic acid groups in these dyes enhance solubility but may react with metal ions (e.g., copper, iron), altering color output .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing C.I. Acid Orange 36 to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, pH, stoichiometry of reactants) using factorial design experiments. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity. Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms structural integrity .
  • Data Analysis : Compare yields under different conditions using ANOVA to identify statistically significant variables. Document reproducibility by repeating trials under identical conditions .

Q. How can spectroscopic techniques (UV-Vis, FTIR) be employed to characterize this compound’s structural and electronic properties?

  • Methodological Answer : UV-Vis spectroscopy identifies λmax to study electronic transitions, while FTIR analyzes functional groups (e.g., azo bonds, sulfonic acid groups). Calibrate instruments with standards and validate results against literature spectra. For quantitative analysis, use Beer-Lambert law to determine concentration-dependent absorbance .
  • Contradiction Management : Address spectral anomalies (e.g., unexpected peaks) by cross-referencing with X-ray crystallography or computational simulations (DFT) .

Q. What factors influence the stability of this compound in aqueous solutions under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the dye to pH 3–10 and temperatures 25–80°C. Monitor degradation kinetics via UV-Vis absorbance over time. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
  • Data Interpretation : Identify degradation products using LC-MS and propose mechanisms (e.g., hydrolysis of azo bonds in acidic media) .

Advanced Research Questions

Q. How does the interaction between this compound and textile substrates (e.g., wool, nylon) affect dye uptake and fastness properties?

  • Methodological Answer : Perform adsorption isotherm studies (Langmuir/Freundlich models) to quantify dye-substrate affinity. Measure colorfastness using ISO 105-C06 (wash fastness) and ISO 105-B02 (lightfastness) protocols. Surface analysis via SEM-EDS can reveal substrate-dye bonding patterns .
  • Contradiction Analysis : Resolve discrepancies in fastness ratings by evaluating substrate pretreatment (e.g., mordanting) or dye aggregation behavior using dynamic light scattering (DLS) .

Q. What are the environmental impacts of this compound degradation byproducts in wastewater, and how can they be mitigated?

  • Methodological Answer : Simulate wastewater treatment processes (e.g., ozonation, photocatalytic degradation) and analyze byproducts via GC-MS or HPLC-QTOF. Assess toxicity using Daphnia magna or Vibrio fischeri bioassays. Compare degradation efficiency across methods using life-cycle assessment (LCA) .
  • Hypothesis Testing : Test the hypothesis that advanced oxidation processes (AOPs) reduce toxicity more effectively than biological treatments using t-tests on bioassay data .

Q. Can computational models (e.g., QSAR, molecular docking) predict the mutagenic potential or biodegradability of this compound?

  • Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, molecular weight, and electron density. Validate predictions against experimental Ames test data. Use molecular docking to simulate interactions with DNA or enzymes involved in biodegradation .
  • Limitations : Address model inaccuracies by refining training datasets or incorporating 3D conformational analysis via molecular dynamics (MD) simulations .

Cross-Cutting Methodological Considerations

  • Literature Review : Systematically catalog existing studies on this compound using databases like SciFinder or Reaxys. Prioritize peer-reviewed journals and avoid non-academic sources (e.g., commercial websites) .
  • Ethical Reproducibility : Document experimental protocols in detail (e.g., reagent batches, instrument settings) to enable replication. Use platforms like Zenodo to share raw data and code .
  • Data Contradictions : Apply Bradford Hill criteria to evaluate causality in conflicting results. For example, inconsistent toxicity findings may arise from variations in test organisms or exposure durations .

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